molecular formula C21H21FN2O7S B2452413 Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-84-3

Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2452413
M. Wt: 464.46
InChI Key: FDTRRCFQFHYMRD-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The molecule also contains a fluorophenyl group, a sulfonyl group, and a hydroxy-methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the tetrahydropyrimidine ring, followed by the addition of the various functional groups.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydropyrimidine ring, which is a heterocyclic ring structure. Attached to this ring are several functional groups, including a fluorophenyl group, a sulfonyl group, and a hydroxy-methoxyphenyl group.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of various functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the functional groups it contains. Without specific data, it’s difficult to provide an accurate analysis of these properties for this compound.


Scientific Research Applications

Ionic Liquid-Promoted Synthesis and Biological Activity

A study demonstrated the environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives, including those related to Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using ionic liquid ([Et3NH][HSO4]). The synthesized compounds were evaluated for their antimicrobial activity, showing significant antibacterial and antifungal properties. Molecular docking studies predicted their mode of action, and ADMET analysis suggested good oral drug-like properties. The compounds displayed non-cytotoxic nature against the HeLa cell line, indicating safety and potential for development as oral drug candidates (Tiwari et al., 2018).

Synthesis and Pharmacological Investigation

Another research synthesized ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates, including compounds structurally related to Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These compounds exhibited significant antihypertensive and anti-inflammatory activities, with some showing excellent analgesic properties and low ulcerogenic activity, suggesting their potential in therapeutic applications (Chikhale et al., 2009).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds

Research on ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives, including those similar to Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighted their synthesis and evaluation for antimicrobial activity. The synthesized compounds were tested against various bacteria and fungi, showing potential antimicrobial properties (Sarvaiya et al., 2019).

Thermodynamic Properties

A study focused on the combustion energies and thermodynamic properties of esters related to Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The enthalpies of combustion, formation, fusion, vaporization, and sublimation were calculated, contributing valuable information for their potential applications in various scientific fields (Klachko et al., 2020).

Safety And Hazards

Without specific data, it’s impossible to provide accurate information on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry if it presents interesting synthetic challenges.


properties

IUPAC Name

ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O7S/c1-3-31-20(26)18-15(11-32(28,29)14-7-5-13(22)6-8-14)23-21(27)24-19(18)12-4-9-16(25)17(10-12)30-2/h4-10,19,25H,3,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTRRCFQFHYMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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